molecular formula C17H17N3O2S2 B3474901 MFCD02329918

MFCD02329918

Cat. No.: B3474901
M. Wt: 359.5 g/mol
InChI Key: WFHKFTVWQRJXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02329918 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02329918 typically involves a series of chemical reactions that require precise conditions. Common synthetic routes include:

    Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger structure of this compound.

    Catalytic Processes: Catalysts are frequently used to accelerate the reaction rates and improve yields.

    Purification Steps: After synthesis, the compound undergoes purification to remove any impurities, ensuring the final product’s purity and quality.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD02329918 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction type involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and acetone, depending on the reaction type.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different oxides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

MFCD02329918 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: this compound is used in the manufacture of specialty chemicals and materials, contributing to advancements in technology and materials science.

Mechanism of Action

The mechanism by which MFCD02329918 exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling and metabolism.

Properties

IUPAC Name

methyl 4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-9-10(2)24-15-13(9)14(18)19-17(20-15)23-8-11-4-6-12(7-5-11)16(21)22-3/h4-7H,8H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKFTVWQRJXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.